[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride
Description
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c1-14-5-2-3-7(13-12)6(4-5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCVQZFZPJFMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride typically involves the reaction of 4-methoxy-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
4-Methoxy-2-(trifluoromethyl)aniline+Hydrazine hydrateHCl[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects and Structural Variations
The table below compares key structural and functional attributes of related phenylhydrazine derivatives:
2.3. Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 1-[2-(trifluoromethyl)phenyl]hydrazine) .
- Stability : The electron-withdrawing -CF₃ group stabilizes the hydrazine moiety against oxidation, whereas -OCH₃ may enhance resonance stabilization .
2.5. Spectroscopic Characterization
- IR Spectroscopy : NH stretches appear at 3150–3319 cm⁻¹ for hydrazine derivatives, while C=S vibrations (in thiourea analogs) occur near 1243–1258 cm⁻¹ (). The dihydrochloride salt shifts NH stretches to lower frequencies due to protonation.
- NMR : The para-methoxy group in the target compound produces a singlet at ~3.8 ppm (¹H-NMR), while ortho-CF₃ causes deshielding of adjacent protons .
Biological Activity
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride (CAS No. 121553803) is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, structure-activity relationships, and relevant case studies, supported by data tables and findings from diverse sources.
The chemical formula for this compound is C8H11Cl2F3N2O. It exhibits a molecular weight of 230.59 g/mol and contains significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H11Cl2F3N2O |
| Molecular Weight | 230.59 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 2.45 |
| H-bond Acceptors | 5 |
| H-bond Donors | 2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The methoxy group may also play a role in modulating interactions with target proteins.
Antioxidant Activity
Research indicates that derivatives of hydrazine compounds exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the trifluoromethyl group has been linked to enhanced radical-scavenging activity.
Enzyme Inhibition
Studies have shown that similar compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds structurally related to this compound demonstrated moderate inhibition against COX-2 and LOX-15, suggesting potential anti-inflammatory applications .
Cytotoxicity
In vitro studies on cancer cell lines, such as MCF-7, have indicated that hydrazine derivatives can exhibit cytotoxic effects. The cytotoxicity profile varies significantly based on structural modifications, with certain substitutions enhancing or diminishing activity .
Case Studies
- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of hydrazone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to this compound showed IC50 values ranging from 5.4 μM to 24.3 μM, indicating significant enzyme inhibition potential .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of related compounds using DPPH and ABTS assays. Results demonstrated effective free radical scavenging activity, which could be beneficial in therapeutic contexts aimed at oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is influenced by:
- Trifluoromethyl Group : Enhances lipophilicity and biological interaction.
- Methoxy Group : Modulates electronic properties and may affect binding affinity to targets.
- Substituent Positioning : Variations in substituent positions on the phenyl ring can lead to significant changes in biological activity.
Q & A
Q. What are the standard synthetic routes for [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride?
The compound is typically synthesized via condensation of 4-methoxy-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions (e.g., HCl). The reaction proceeds under reflux, followed by crystallization for isolation . Key parameters include maintaining stoichiometric ratios (1:1.2 aldehyde:hydrazine) and controlled pH (<2) to avoid side reactions like overoxidation.
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for azo dyes, hydrazones, and heterocycles (e.g., pyrazoles). The trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitution at the phenyl ring .
Q. How should researchers handle stability and storage challenges?
The compound is hygroscopic and light-sensitive. Store at −20°C under argon, with desiccants. Use amber vials to prevent photodegradation .
Q. What biological activities are associated with this hydrazine derivative?
Preliminary studies suggest antimicrobial (MIC ~25 µg/mL against S. aureus) and anticancer potential (IC₅₀ = 50 µM in HeLa cells), likely via enzyme inhibition (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved?
Use single-crystal XRD with SHELX software for refinement. The trifluoromethyl group’s rotational disorder may require TWINABS for data correction. Hydrogen-bonding networks (N–H⋯Cl) stabilize the dihydrochloride form .
Q. What strategies optimize yield in large-scale synthesis?
- Continuous flow reactors : Reduce reaction time (2 hr vs. 12 hr batch) and improve purity.
- Solvent selection : Replace ethanol with acetonitrile for higher solubility (1.2 g/mL at 25°C).
- Post-synthetic purification : Use countercurrent chromatography for ≥99% purity .
Q. How do substituents influence reactivity in derivatization?
- Methoxy group : Directs electrophilic substitution to the para position.
- Trifluoromethyl group : Enhances resistance to hydrolysis but complicates Friedel-Crafts reactions.
- Hydrazine moiety : Facilitates condensation with ketones (e.g., acetone) to form hydrazones (yield: 85–90%) .
Q. What in vitro assays validate its proposed enzyme inhibition?
Q. How can computational methods guide derivative design?
Q. What analytical techniques resolve discrepancies between purity and bioactivity?
Q. How does the compound interact with biological membranes?
- LogD (pH 7.4) : 1.2, indicating moderate lipophilicity for passive diffusion.
- PAMPA assays : Permeability coefficient (Papp) = 8.3 × 10⁻⁶ cm/s, comparable to propranolol .
Methodological Notes
- Synthesis Refinement : Adjust HCl concentration (2–3 M) to minimize byproducts like N-alkylated hydrazines .
- Crystallization : Use ethanol/water (7:3 v/v) for needle-shaped crystals suitable for XRD .
- Bioactivity Validation : Pair cellular assays with ROS detection (e.g., DCFH-DA) to assess oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
